molecular formula C16H19N3O2 B2436186 2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034488-63-4

2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B2436186
CAS No.: 2034488-63-4
M. Wt: 285.347
InChI Key: XVSCYNGOPCBCJA-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry. It is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, a structure known for its potential biological activities. This compound is being explored for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis B.

Preparation Methods

The synthesis of 2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyloxy group: This step involves the substitution of a hydrogen atom with a benzyloxy group, often using benzyl alcohol or benzyl chloride in the presence of a base.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of viral infections, particularly hepatitis B, due to its ability to inhibit viral replication.

    Industry: The compound may find applications in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar compounds to 2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide include other derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and potential therapeutic applications

Properties

IUPAC Name

2-phenylmethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c20-16(12-21-11-13-4-2-1-3-5-13)18-14-7-9-19-15(10-14)6-8-17-19/h1-6,8,14H,7,9-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSCYNGOPCBCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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